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Compound of Interest

Compound Name: 3'-Fluoro-2'-hydroxyacetophenone

Cat. No.: B1278194

An In-depth Technical Guide to 3'-Fluoro-2'-hydroxyacetophenone for Advanced Research
and Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 3'-Fluoro-2'-hydroxyacetophenone, a versatile
chemical intermediate critical to advancements in pharmaceuticals, materials science, and
analytical chemistry. We will delve into its fundamental properties, synthesis, and diverse
applications, offering field-proven insights for researchers, scientists, and professionals in drug
development.

Core Chemical Identity and Properties

3'-Fluoro-2'-hydroxyacetophenone, also known as 1-(3-Fluoro-2-hydroxyphenyl)ethanone, is
an aromatic ketone whose utility is significantly influenced by the presence of both a hydroxyl
group and a fluorine atom on the phenyl ring. These functional groups enhance its reactivity
and potential for forming complex molecular architectures.

Key Identifiers
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Identifier Value Source
CAS Number 699-92-3 [1][2][3]
Molecular Formula CsH7FO2 [11[2][3]
Molecular Weight 154.14 g/mol [1112][3]
IUPAC Name L(3-Auoro-2 [4]

hydroxyphenyl)ethanone

2-Acetyl-6-fluorophenol,

Synonyms Ethanone, 1-(3-fluoro-2- [3]
hydroxyphenyl)-
MDL Number MFCD09055140 [1][3]

Physicochemical Properties

The physical and chemical characteristics of this compound are essential for its handling,
storage, and application in various reactions.

Property Value Source

Yellow to white solid, crystals,

Appearance or powder [1][5]
Melting Point 72-73 °C [3]
Boiling Point 209.0 £ 20.0 °C (Predicted) [3]
Density 1.247 + 0.06 g/cm3 (Predicted) [3]
pKa 8.90 £ 0.10 (Predicted) [3]

0-8°C, under inert gas
Storage Temperature ) [1][3]
(Nitrogen or Argon)

Synthesis of 3'-Fluoro-2'-hydroxyacetophenone

The primary synthetic route to 3'-Fluoro-2'-hydroxyacetophenone is the Fries rearrangement
of 2-fluorophenyl acetate.[3] This classic organic reaction involves the rearrangement of a
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phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.

Causality in Experimental Design: The Fries
Rearrangement

The choice of the Fries rearrangement is strategic. The reaction mechanism involves the
formation of an acylium ion intermediate generated by the coordination of the Lewis acid
(typically aluminium chloride) to the carbonyl oxygen of the ester. This electrophilic acylium ion
then attacks the aromatic ring. The ortho- and para-directing nature of the hydroxyl group (once
liberated) favors substitution at positions ortho and para to it. In the case of 2-fluorophenyl
acetate, the rearrangement yields primarily the ortho-acetylated product, 3'-Fluoro-2'-
hydroxyacetophenone. The reaction temperature is a critical parameter; lower temperatures
tend to favor the para-product, while higher temperatures, as cited for this synthesis (115-
150°C), favor the ortho-product.[3]
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Starting Materials

2-Fluorophenyl Acetate Aluminium Chloride (AICI3)
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3'-Fluoro-2'-hydroxyacetophenone
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Caption: Synthesis workflow via Fries Rearrangement.
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Experimental Protocol: Fries Rearrangement

This protocol is a representative procedure based on the established Fries rearrangement
methodology.[3]

Preparation: In a reaction vessel equipped with a mechanical stirrer and heating mantle,
carefully add aluminium chloride (Lewis acid catalyst).

Reactant Addition: Slowly add 2-fluorophenyl acetate to the reaction vessel. As this reaction
is often performed without a solvent, the mixture will likely be a slurry or melt.

Heating: Heat the reaction mixture to a temperature between 115°C and 150°C. Maintain this
temperature and stir for the duration required for the reaction to complete (monitoring by TLC
or GC is recommended).

Quenching: After the reaction is complete, cool the mixture to room temperature and then
carefully quench it by slowly adding it to a mixture of crushed ice and concentrated
hydrochloric acid. This step hydrolyzes the aluminum complexes and neutralizes the
catalyst.

Extraction: The resulting aqueous mixture is then extracted with a suitable organic solvent
(e.g., ethyl acetate or dichloromethane) to isolate the crude product.

Purification: The combined organic extracts are washed, dried, and the solvent is removed
under reduced pressure. The crude solid is then purified, typically by recrystallization from a
suitable solvent system, to yield pure 3'-Fluoro-2'-hydroxyacetophenone.

Applications in Drug Development and Chemical
Synthesis

The unique structure of 3'-Fluoro-2'-hydroxyacetophenone makes it a valuable building block
in several high-value applications. The fluorine atom can enhance metabolic stability, binding
affinity, and bioavailability of target molecules, which are highly desirable properties in drug
candidates.[6]

o Pharmaceutical Development: It serves as a key intermediate in the synthesis of a variety of
pharmaceuticals. Its structure is particularly suited for creating molecules targeting

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB51564283.htm
https://www.benchchem.com/product/b1278194?utm_src=pdf-body
https://www.benchchem.com/product/b1278194?utm_src=pdf-body
https://www.nbinno.com/article/pharmaceutical-intermediates/chemistry-behind-3-fluoroacetophenone-synthesis-applications-pa
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278194?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

neurological disorders, where interaction with specific biological pathways is crucial.[1]

o Agrochemicals and Materials Science: The compound is utilized in the synthesis of
advanced agrochemicals and can be incorporated into polymer formulations to improve
thermal stability and mechanical properties.[1]

o Synthesis of Complex Molecules: As a substituted acetophenone, it is a precursor for the
synthesis of flavonoids and chalcones, classes of compounds investigated for a wide range
of biological activities.

e Analytical Chemistry: It can be employed as a reagent or standard in various analytical
methods, aiding in the identification and quantification of other compounds.[1]

Key Application Areas
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Caption: Key application areas for the core compound.

Safety, Handling, and Storage

Proper handling of 3'-Fluoro-2'-hydroxyacetophenone is essential to ensure laboratory
safety. The compound is classified with specific hazards that require appropriate precautionary
measures.
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GHS Hazard Information

GHS Pictogram Signal Word Hazard Statements

H315: Causes skin irritation.[3]
[4] H319: Causes serious eye
wialt text Warning irritation.[3][4] H335: May

cause respiratory irritation.[3]

[4]

Recommended Safety Protocols

e Handling: Use in a well-ventilated area, preferably within a fume hood. Avoid breathing dust,
fumes, or vapors.[7] Wear appropriate personal protective equipment (PPE), including safety
goggles, chemical-resistant gloves, and a lab coat.[8]

o Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).[3]
Keep in a cool, dry place, with recommended temperatures between 0-8°C.[1][3]

o First Aid:

o Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the
eyelids. Seek medical attention.[8]

o Skin: Wash off immediately with plenty of soap and water. If skin irritation persists, call a
physician.[7]

o Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek
medical attention.[7]

Conclusion

3'-Fluoro-2'-hydroxyacetophenone is more than a simple chemical; it is an enabling tool for
innovation in science and industry. Its defined physicochemical properties, accessible synthesis
via the Fries rearrangement, and strategic importance as a fluorinated building block
underscore its value. For researchers in drug discovery, materials science, and synthetic
chemistry, a thorough understanding of this compound's characteristics and handling
requirements is paramount to leveraging its full potential safely and effectively.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1278194?utm_src=pdf-custom-synthesis
https://www.chemimpex.com/products/24402
https://www.scbt.com/p/3prime-fluoro-2prime-hydroxyacetophenone-699-92-3
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB51564283.htm
https://www.sigmaaldrich.com/TW/zh/product/ambeedinc/ambh580643da
https://www.thermofisher.com/order/catalog/product/H32854.03
https://www.nbinno.com/article/pharmaceutical-intermediates/chemistry-behind-3-fluoroacetophenone-synthesis-applications-pa
https://www.chemicalbook.com/msds/4-fluoro-2-hydroxyacetophenone.htm
https://www.fishersci.com/store/msds?partNumber=AC411911000&productDescription=3-HYDROXYACETOPHENONE+100GR&vendorId=VN00032119&countryCode=US&language=en
https://www.benchchem.com/product/b1278194#3-fluoro-2-hydroxyacetophenone-cas-number-and-molecular-weight
https://www.benchchem.com/product/b1278194#3-fluoro-2-hydroxyacetophenone-cas-number-and-molecular-weight
https://www.benchchem.com/product/b1278194#3-fluoro-2-hydroxyacetophenone-cas-number-and-molecular-weight
https://www.benchchem.com/product/b1278194#3-fluoro-2-hydroxyacetophenone-cas-number-and-molecular-weight
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1278194?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278194?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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